Cefalexin monohydrate 100 microg/mL in Acetonitrile
Description
Cefalexin monohydrate (CAS 23325-78-2) is a first-generation cephalosporin antibiotic used to treat bacterial infections by inhibiting cell wall synthesis. Its chemical formula is C₁₃H₁₄N₂O₅·H₂O, with a molecular weight of 365.4042 g/mol . The formulation 100 µg/mL in acetonitrile serves as a certified reference material (CRM) for analytical applications such as high-performance liquid chromatography (HPLC) or mass spectrometry. Acetonitrile is chosen as the solvent due to its polarity, miscibility with aqueous phases, and ability to stabilize labile compounds during analysis .
Notably, this solution (product code DRE-A11064000AL-100) has a shorter expiry compared to solid forms, likely due to hydrolytic degradation of the β-lactam ring or instability of the monohydrate form in solution .
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1 |
InChI Key |
AVGYWQBCYZHHPN-KJTIIWGRSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .
Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Solubility and Stability in Acetonitrile
Cefalexin monohydrate exhibits concentration-dependent solubility in acetonitrile:
-
Soluble Form : Achieves solubility of 30–50 mg/mL in acetonitrile/water systems. At higher concentrations (50 mg/mL), a dihydrate form precipitates as long needle crystals .
-
Insoluble Form : Has a solubility of 10–15 mg/mL in water, but acetonitrile enhances stability in analytical formulations .
| Form | Solubility | Key Observations |
|---|---|---|
| Soluble monohydrate | 30–50 mg/mL (acetonitrile) | Forms dihydrate at >50 mg/mL |
| Insoluble monohydrate | 10–15 mg/mL (water) | Crystallizes with pH adjustment |
Stability and Degradation Factors
Cefalexin monohydrate in acetonitrile exhibits stability under controlled conditions:
-
pH Sensitivity : Degradation increases at higher temperatures (>25°C) and extreme pH values .
-
Light Sensitivity : Requires protection from light during storage .
Biochemical Interactions
In acetonitrile-based analytical systems, cephalexin interacts with transporters like PEPT1, competing for dipeptide transport . This property is critical for pharmacokinetic studies.
Regulatory and Quality Control
The USP-grade monohydrate (≥95% purity) is validated using UV spectroscopy and HPLC methods, ensuring compliance with ICH guidelines .
Scientific Research Applications
Cephalexin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat bacterial infections, making it a subject of pharmacokinetic and pharmacodynamic studies
Mechanism of Action
Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Key Cephalosporin Analogs in Acetonitrile
The following cephalosporins, prepared in acetonitrile, are commonly used as CRMs for pharmaceutical and environmental testing:
Structural and Functional Differences
Cefalexin Monohydrate: Contains a β-lactam ring and a dihydrothiazine ring, with a methyl group at position 3 and a phenylglycyl side chain at position 5. The monohydrate form enhances stability in solid states but may reduce shelf life in solution . Used for quantifying cefalexin in pharmaceuticals (e.g., oral suspensions) and biological matrices .
Cefacetrile: Features a cyanoethyl group at position 3, increasing resistance to β-lactamases. Its lower molecular weight (339.32 g/mol) improves chromatographic mobility compared to cefalexin . Applied in environmental monitoring of antibiotic residues due to its polarity .
Cefazolin :
Stability and Analytical Performance
- Cefalexin : Degrades faster in acetonitrile due to hydrolysis of the β-lactam ring, necessitating frequent CRM batch renewal .
- Cefazolin: The sodium salt and tetrazole group confer greater stability, allowing long-term storage without noted expiry limitations .
- Chromatographic Behavior : Acetonitrile’s elution strength () affects retention times—cefalexin elutes earlier than cefazolin due to lower molecular weight and polarity .
Pharmaceutical Analysis
Environmental Monitoring
- Cefacetrile and cefalexin are detected in wastewater using acetonitrile-based extraction, with limits of quantification (LOQs) as low as 0.05 µg/mL ().
Biological Activity
Cefalexin monohydrate, a first-generation cephalosporin antibiotic, is widely recognized for its efficacy against various bacterial infections. This article delves into the biological activity of cefalexin monohydrate at a concentration of 100 µg/mL in acetonitrile, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Cefalexin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction and maintenance of the bacterial cell wall. This inhibition leads to cell lysis and eventual death of the bacteria. The specific PBPs targeted by cefalexin include:
- PBP 1a
- PBP 1b
- PBP 2a
These interactions are particularly effective against gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae .
Pharmacokinetics
The pharmacokinetic profile of cefalexin reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Cefalexin is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations approximately one hour after oral administration. The bioavailability is nearly 100% when taken orally .
- Distribution : The volume of distribution ranges from 5.2 to 5.8 L, indicating extensive tissue penetration. About 10-15% of cefalexin is bound to plasma proteins .
- Metabolism : Cefalexin is not significantly metabolized in the body and is excreted unchanged .
- Excretion : Over 90% of cefalexin is excreted in urine within 8 hours post-administration, with peak urinary concentrations significantly higher than plasma levels .
Biological Activity
Cefalexin exhibits broad-spectrum antibacterial activity against various microorganisms. Its effectiveness has been demonstrated in both in vitro and clinical settings against:
- Gram-positive bacteria :
- Staphylococcus aureus (including penicillinase-producing strains)
- Streptococcus pneumoniae
- Gram-negative bacteria :
Table 1: Antibacterial Spectrum of Cefalexin
| Organism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective |
| Escherichia coli | Effective |
| Proteus mirabilis | Effective |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Ineffective |
Case Studies and Research Findings
Several studies have highlighted the clinical efficacy of cefalexin:
- Skin and Soft Tissue Infections : A multicenter trial compared cefalexin monohydrate with cefalexin hydrochloride in treating skin infections. Results showed a satisfactory response rate of approximately 90% for both formulations, with minimal adverse effects reported .
- Pharmacokinetic Interactions : A study indicated that co-administration with metformin increased plasma levels of metformin but did not significantly affect cefalexin pharmacokinetics, suggesting a low potential for interaction .
- Toxicology Studies : Animal studies indicated that high doses (up to 5000 mg/kg) did not result in significant toxicity or adverse effects on renal function, supporting the safety profile of cefalexin .
Q & A
Basic: How to prepare and validate the stability of cefalexin monohydrate 100 µg/mL in acetonitrile for analytical use?
Methodological Answer:
- Preparation : Dissolve cefalexin monohydrate (CAS 23325-78-2, MW 365.40) in HPLC-grade acetonitrile to achieve a 100 µg/mL concentration. Use gravimetric calibration to ensure accuracy .
- Stability Validation :
- Monitor degradation via reverse-phase HPLC with UV detection (λ = 254 nm) under accelerated storage conditions (e.g., 40°C/75% RH for 4 weeks).
- Acetonitrile’s low water content (<0.1%) minimizes hydrolysis, but photodegradation risks require amber vials and storage at 2–8°C .
- Evidence indicates shorter expiry for acetonitrile-based standards due to solvent reactivity; reassess stability every 3 months .
Basic: What analytical methods are validated for quantifying cefalexin monohydrate in acetonitrile-based solutions?
Methodological Answer:
- LC-MS/MS Quantification :
- Validation Parameters :
Advanced: How to identify and mitigate degradation products in cefalexin monohydrate/acetonitrile solutions?
Methodological Answer:
- Forced Degradation Studies :
- Mitigation : Use stabilizers (e.g., 0.1% EDTA) to chelate trace metals in acetonitrile, reducing oxidative degradation .
Advanced: How to resolve cross-contamination from co-eluting pesticides or metabolites in cefalexin analysis?
Methodological Answer:
- Chromatographic Optimization :
- MS/MS Specificity :
- Validation : Spike samples with common interferents (e.g., acetochlor SAA, CAS 618113-86-3) at 10 µg/mL; confirm selectivity via signal suppression/enhancement tests .
Advanced: What protocols ensure traceability and reproducibility of cefalexin monohydrate/acetonitrile reference materials?
Methodological Answer:
- Certified Reference Materials (CRMs) :
- Traceability :
- Reproducibility :
- Interlaboratory comparisons using blinded samples; report %CV for retention time (±0.1 min) and peak area (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
